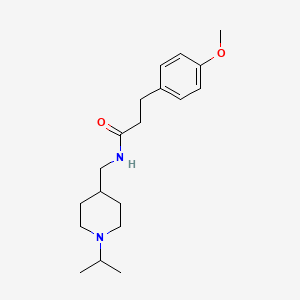
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H30N2O2 and its molecular weight is 318.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring and a methoxyphenyl moiety, which contribute to its biological properties. The IUPAC name is 4-methoxy-3-(1-isopropylpiperidin-4-yl)methyl)propanamide, with the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been studied for its potential as an antagonist for certain G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects against conditions such as cancer and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.8 |
These findings suggest that the compound may interfere with cell cycle progression and promote programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values are summarized below:
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Effects:
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The research demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through caspase activation. -
Case Study on Antimicrobial Activity:
Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. The results indicated that it was effective in inhibiting bacterial growth, suggesting its potential application in treating resistant infections.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)21-12-10-17(11-13-21)14-20-19(22)9-6-16-4-7-18(23-3)8-5-16/h4-5,7-8,15,17H,6,9-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKULILRCWNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













